molecular formula C19H18FN5O3S B2411714 4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034261-03-3

4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Katalognummer: B2411714
CAS-Nummer: 2034261-03-3
Molekulargewicht: 415.44
InChI-Schlüssel: SWOMTKMHFBQSKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H18FN5O3S and its molecular weight is 415.44. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-(imidazol-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S/c1-23-17-9-15(20)16(10-18(17)24(2)29(23,27)28)22-19(26)14-5-3-13(4-6-14)11-25-8-7-21-12-25/h3-10,12H,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOMTKMHFBQSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4)F)N(S1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to an imidazole moiety and a fluorinated benzo[c][1,2,5]thiadiazole derivative. Its structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the benzo[c][1,2,5]thiadiazole scaffold have shown effectiveness against various bacterial strains. The specific activity of our compound remains to be fully elucidated but is hypothesized to follow similar trends.

Anticancer Properties

Preliminary studies suggest that imidazole-containing compounds often display anticancer activity. The mechanism typically involves the induction of apoptosis in cancer cells through the modulation of cell signaling pathways. Case studies involving related compounds reveal IC50 values in the low micromolar range against several cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa10
Compound BMCF-715
Compound CA54912

Enzyme Inhibition

Compounds similar to the target molecule have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammatory pathways and cancer progression. The inhibition profiles suggest potential therapeutic applications in inflammatory diseases and cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring or the fluorinated substituent may enhance potency or selectivity. For example:

  • Imidazole Substitution : Variations in the imidazole ring can lead to altered binding affinities for biological targets.
  • Fluorination Effects : The presence of fluorine typically increases metabolic stability and lipophilicity, potentially enhancing bioavailability.

Case Studies

A notable case study involved a related benzo[c][1,2,5]thiadiazole derivative tested against multiple microbial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.2 µg/mL against resistant bacterial strains, indicating a promising therapeutic index.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazole demonstrate potent activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the 6-fluoro group in this compound may enhance its efficacy by improving its lipophilicity and membrane penetration capabilities .

Antiviral Properties

The compound's structure suggests potential antiviral applications. Imidazole derivatives have been reported to inhibit viral replication in several studies. For example, certain imidazole-based compounds have shown effectiveness against viruses such as Coxsackie B4 and Feline herpesvirus . The specific activity of 4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide against these viruses remains an area for further investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. The structure of this compound may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines .

Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of various imidazo[2,1-b]thiazole derivatives. The most active compounds showed IC50 values below 10 µM against Mycobacterium tuberculosis, indicating that modifications such as those present in 4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide could enhance activity further .

Study 2: Cytotoxicity Evaluation

In another study focused on cytotoxicity evaluation against human lung fibroblast cells (MRC-5), compounds with similar structures were assessed for safety profiles. Results indicated that many derivatives exhibited low toxicity at concentrations exceeding therapeutic doses (>128 µM), suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Synthetic Optimization

Q: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity? A:

  • Intermediate Isolation : Prioritize isolating key intermediates (e.g., substituted benzothiadiazole or imidazole derivatives) to reduce side reactions. Reaction conditions (e.g., temperature, solvent polarity) must be tailored for each step, as demonstrated in analogous thiazole/imidazole syntheses using controlled chlorination and fluorination agents .
  • Catalytic Systems : Use catalysts like potassium carbonate or triethylamine for nucleophilic substitutions, as seen in the synthesis of structurally similar acetamide derivatives .
  • Purity Validation : Employ HPLC and NMR to monitor intermediates, ensuring >95% purity before proceeding to subsequent steps .

Structural Characterization

Q: What advanced spectroscopic and computational methods validate the compound’s structure? A:

  • Spectroscopy : Combine 1^1H/13^13C NMR to confirm substituent positions (e.g., fluorine on the benzo-thiadiazole ring) and IR for functional group analysis (e.g., sulfonamide S=O stretching at ~1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for chlorine/fluorine atoms .
  • Computational Modeling : DFT calculations (e.g., B3LYP/SDD) predict bond angles and dihedral angles, cross-referenced with experimental NMR data .

Biological Activity Profiling

Q: Which in vitro assays are most suitable for evaluating its potential therapeutic activity? A:

  • Enzyme Inhibition : Screen against COX-1/COX-2 or kinases, given structural similarities to diarylthiazole inhibitors .
  • Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative strains, as thiadiazole-imidazole hybrids show broad-spectrum activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values, with comparison to control compounds like 5-fluorouracil .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design analogs to enhance bioactivity while minimizing toxicity? A:

  • Substituent Variation : Modify the imidazole’s methyl group or benzo-thiadiazole’s fluorine to explore electronic effects. For example, replacing fluorine with chlorine may alter lipophilicity and target binding .
  • Scaffold Hybridization : Fuse with triazole or thiophene moieties, as seen in derivatives with improved pharmacokinetic profiles .
  • Toxicity Screening : Use zebrafish models to evaluate hepatotoxicity and neurotoxicity early in development .

Computational Modeling

Q: How do docking studies predict the compound’s interaction with biological targets? A:

  • Target Selection : Prioritize proteins with hydrophobic active sites (e.g., EGFR kinase) due to the compound’s aromatic and sulfonamide groups.
  • Docking Software : AutoDock Vina or Schrödinger Suite can simulate binding poses, with validation via molecular dynamics (RMSD <2 Å) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with imidazole nitrogen) to guide analog design .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in biological activity data across studies? A:

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography if conflicting SAR trends arise .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., thiazole-triazole hybrids) to identify substituent-specific trends .

Stability and Storage

Q: What conditions ensure the compound’s stability during long-term storage? A:

  • Temperature : Store at -20°C under inert gas (argon) to prevent oxidation of the sulfonamide group .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the fluorinated aromatic ring .
  • Purity Monitoring : Conduct quarterly HPLC analysis to detect degradation products (>98% purity threshold) .

Regulatory Compliance

Q: What safety protocols are critical for handling this compound in laboratory settings? A:

  • Toxicity Data : Refer to PubChem hazard profiles (e.g., LD50_{50} in rodents) for risk assessment .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following EPA guidelines for sulfonamide-containing waste .

Advanced Methodological Challenges

Q: How can flow chemistry improve the scalability of its synthesis? A:

  • Continuous Flow Setup : Optimize residence time and temperature for critical steps (e.g., imidazole alkylation) to enhance reproducibility .
  • In-Line Analytics : Integrate UV-Vis or IR sensors for real-time monitoring of intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.